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Compound of Interest

Compound Name:
1-(2-Methoxy-ethyl)-2-methyl-1H-

indol-5-ylamine

CAS No.: 883545-36-6

Cat. No.: B1310331 Get Quote

Introduction & Molecule Profile[1][2][3]
1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine (CAS: 883545-36-6 or related derivatives)

represents a "privileged scaffold" in medicinal chemistry. The indole core is ubiquitous in G-

Protein Coupled Receptor (GPCR) ligands, particularly those targeting Serotonin (5-HT) and

Dopamine (DA) receptors.

This specific molecule serves two critical roles in drug discovery:

Synthetic Intermediate: It is a key precursor in the synthesis of antipsychotics like Oxypertine

and various 5-HT6 antagonists.

Fragment Probe: In Fragment-Based Drug Discovery (FBDD), this amine is screened to

establish baseline affinity for the orthosteric binding pocket of monoamine receptors before

further chemical elaboration.
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Property Detail

Molecular Weight ~204.27 g/mol

Core Structure 5-Aminoindole (Electron-rich, oxidation-prone)

N1-Substituent
2-Methoxyethyl (Solubility enhancing, metabolic

modulator)

Primary Targets 5-HT6, 5-HT4, Dopamine D2/D4

LogP (Predicted) ~1.5 - 2.0 (Moderately Lipophilic)

Pre-Analytical: Handling & Solubility (The
"Expertise" Pillar)
Critical Warning: The 5-aminoindole moiety is highly susceptible to oxidative degradation. Upon

exposure to air and light in solution, it effectively dimerizes or polymerizes to form dark, inactive

melanin-like pigments. This causes false negatives (loss of potency) or false positives

(aggregates trapping radioligand).

Stability Protocol (Self-Validating Step)
To ensure assay integrity, you must stabilize the stock solution:

Solvent: Dissolve the solid compound in 100% DMSO (Dimethyl Sulfoxide). Do not use

aqueous buffers for the master stock.

Antioxidant Barrier: When diluting into the assay buffer, the buffer MUST contain 0.1%

Ascorbic Acid or 1 mM EDTA.

Validation: If your assay buffer turns pink or brown within 30 minutes, the compound has

oxidized. Discard and prepare fresh buffer with higher antioxidant capacity.

Storage: Store DMSO stocks at -20°C under nitrogen or argon gas. Avoid repeated freeze-

thaw cycles.
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While the methoxyethyl group improves solubility compared to bare indoles, the compound

remains hydrophobic.

Max Assay DMSO: Keep final DMSO concentration <1.0% (ideally 0.1–0.5%) to avoid

perturbing the receptor membrane lipid bilayer.

Experimental Protocol: Radioligand Competition
Binding
This protocol is designed for a Competition Binding Assay (Displacement) to determine the

affinity (

) of the test compound against a known radioligand (e.g.,

-LSD for 5-HT receptors).

Reagents Required[1][4][5]
Membrane Prep: CHO or HEK293 cells overexpressing Human 5-HT6 or D2 receptor.

Radioligand:

-LSD (Specific Activity ~80 Ci/mmol) or

-Spiperone.

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, 0.1% Ascorbic Acid, pH 7.4.

Non-Specific Binding (NSB) Control: 10 µM Methiothepin or Haloperidol.

Step-by-Step Workflow
Step 1: Plate Preparation

Compound Dilution: Prepare a semi-log dilution series of 1-(2-Methoxy-ethyl)-2-methyl-1H-
indol-5-ylamine in DMSO.

Range:

M to
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M.

Transfer: Add 2 µL of compound dilution to the assay plate (96-well polypropylene).

Control Wells: Add 2 µL pure DMSO for "Total Binding" (TB) wells.

NSB Wells: Add 2 µL of high-concentration reference antagonist (e.g., 10 µM

Methiothepin).

Step 2: Reaction Assembly
Radioligand Addition: Add 50 µL of

-Ligand diluted in Assay Buffer.

Target Concentration:

(approx. 1–2 nM).

Membrane Addition: Add 150 µL of receptor membrane suspension.

Optimization: Protein concentration should yield Total Binding counts > 1000 CPM and <

10% ligand depletion.

Step 3: Incubation
Condition: Incubate for 60–90 minutes at 27°C (Room Temp).

Note: Indoles equilibrate rapidly, but the methoxyethyl tail may slow association slightly

compared to tryptamine.

Step 4: Termination & Filtration
Harvest: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% Polyethyleneimine

(PEI) to reduce non-specific binding to the filter).

Wash: Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

Count: Add liquid scintillant and count on a TopCount or MicroBeta counter.
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Data Analysis & Interpretation
Calculating Affinity ( )
Raw CPM (Counts Per Minute) data must be converted to % Inhibition or Specific Binding.

Specific Binding (SB):

IC50 Determination: Fit data to a non-linear regression model (4-parameter logistic):

Cheng-Prusoff Correction: Convert

to

:

= Concentration of Radioligand used.

= Dissociation constant of the Radioligand (determined previously via Saturation Binding).

Troubleshooting Logic
If the Hill Slope is significantly < 1.0 (e.g., 0.6), suspect Negative Cooperativity or Oxidation

Products (where the oxidized dimer binds with different affinity).

Visualizations
Diagram 1: Assay Workflow Logic
This diagram illustrates the critical path, emphasizing the antioxidant step often missed by

junior researchers.
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Caption: Critical path for Indole-amine binding assays. Note the mandatory inclusion of

antioxidants in the buffer step.

Diagram 2: Troubleshooting "The Indole Trap"
A decision tree for diagnosing common failures with amino-indoles.

Assay Result:
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Check Buffer Color:
Pink/Brown?

Cause: Oxidation
Action: Add Ascorbic Acid

Yes

Check Solubility:
Precipitate?

No

Cause: Aggregation
Action: Reduce DMSO or Conc.

Yes

Result Valid:
Compound is inactive

No
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Caption: Diagnostic logic for validating negative results with oxidation-prone indole scaffolds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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